molecular formula C13H18FN3O2 B1654308 N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide CAS No. 2198740-00-8

N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide

Cat. No.: B1654308
CAS No.: 2198740-00-8
M. Wt: 267.30
InChI Key: GUICFDMUPIPERR-UHFFFAOYSA-N
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Description

“N-(2-Fluorocyclopentyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a chemical compound with the molecular formula C13H18FN3O2 . It has an average mass of 267.299 Da and a monoisotopic mass of 267.138306 Da .


Molecular Structure Analysis

The molecular structure of this compound includes one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring, which is a doubly unsaturated six-membered ring . The structure also includes a fluorocyclopentyl group and a methyl group attached to the nitrogen atom .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 464.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 72.6±3.0 kJ/mol and a flash point of 234.6±28.7 °C . The compound has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-16(11-5-2-4-10(11)14)12(18)9-8-15-17-6-3-7-19-13(9)17/h8,10-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUICFDMUPIPERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1F)C(=O)C2=C3N(CCCO3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120891
Record name 5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, N-(2-fluorocyclopentyl)-6,7-dihydro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198740-00-8
Record name 5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, N-(2-fluorocyclopentyl)-6,7-dihydro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2198740-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, N-(2-fluorocyclopentyl)-6,7-dihydro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide
Reactant of Route 4
N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide
Reactant of Route 6
N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide

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